molecular formula C11H17F2NO4 B3393364 (4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid CAS No. 2382269-75-0

(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid

Cat. No.: B3393364
CAS No.: 2382269-75-0
M. Wt: 265.25
InChI Key: HZMYOCGJMSBEDV-SSDOTTSWSA-N
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Description

(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms at the 3,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction of appropriate precursors under basic conditions.

    Introduction of Fluorine Atoms: The difluorination at the 3,3-positions can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid: Similar structure with one fluorine atom.

    (4R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid: Similar structure with methyl groups instead of fluorine atoms.

Uniqueness

(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 3,3-positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4R)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMYOCGJMSBEDV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid
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(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid
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(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid
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